molecular formula C16H18O4 B14401551 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol CAS No. 89613-90-1

2,3-Bis(3-hydroxyphenyl)butane-2,3-diol

Cat. No.: B14401551
CAS No.: 89613-90-1
M. Wt: 274.31 g/mol
InChI Key: DBCMPCFTJQCPAM-UHFFFAOYSA-N
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Description

2,3-Bis(3-hydroxyphenyl)butane-2,3-diol is a lignan-type compound characterized by a butane backbone with hydroxyl groups at positions 2 and 3, and two 3-hydroxyphenyl groups attached to these positions. It is structurally related to enterodiol, a key phytoestrogen, but differs in the positioning of the diol groups and substituents. The compound’s molecular formula is C₁₈H₂₂O₄, and its stereochemistry significantly influences its biological activity and interactions with enzymes or transporters .

Properties

CAS No.

89613-90-1

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

2,3-bis(3-hydroxyphenyl)butane-2,3-diol

InChI

InChI=1S/C16H18O4/c1-15(19,11-5-3-7-13(17)9-11)16(2,20)12-6-4-8-14(18)10-12/h3-10,17-20H,1-2H3

InChI Key

DBCMPCFTJQCPAM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)O)(C(C)(C2=CC(=CC=C2)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol typically involves the reaction of appropriate phenolic compounds with butane-2,3-diol under controlled conditions. One common method is the condensation reaction between 3-hydroxybenzaldehyde and butane-2,3-diol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol may involve large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is typically obtained through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(3-hydroxyphenyl)butane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxy groups to alkoxy groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Alkoxy-substituted butane-2,3-diols.

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

2,3-Bis(3-hydroxyphenyl)butane-2,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The compound may also modulate signaling pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Enterodiol (2,3-Bis(3-hydroxybenzyl)butane-1,4-diol)

  • Structure : Enterodiol features a butane-1,4-diol backbone with 3-hydroxyphenylmethyl groups at positions 2 and 3.
  • Key Differences :
    • Diol positions: 1,4 in enterodiol vs. 2,3 in the target compound.
    • Substitution type: Benzyl groups in enterodiol vs. direct hydroxyphenyl groups in the target compound.
  • Biological Role : Enterodiol acts as a phytoestrogen, modulating estrogen receptor activity, whereas the target compound’s biological roles are less well-documented but may involve similar lignan-mediated pathways .
Property 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol Enterodiol
Diol Positions 2,3 1,4
Molecular Formula C₁₈H₂₂O₄ C₁₈H₂₂O₄
CAS Number Not explicitly listed 80226-00-2
Key Applications Under research (potential phytoestrogen) Dietary lignan, biomarker in nutrition studies

Stereoisomers of Butane-2,3-diol

Butane-2,3-diol (2,3-BDO) has three stereoisomers: (2R,3R)- , (2S,3S)- , and meso-2,3-BDO . These isomers differ in spatial arrangement but share the same diol backbone.

  • Metabolic Pathways: Pseudomonas putida KT2440 utilizes (2R,3R)-2,3-BDO and meso-2,3-BDO via specific dehydrogenases (e.g., PP0552), while (2S,3S)-2,3-BDO is processed by quinoprotein alcohol dehydrogenases (PedE/PedH) .
  • Industrial Relevance : Stereoisomers serve as precursors for acetoin and other value-added chemicals .
Stereoisomer CAS Number Key Enzymes Involved Applications
(2R,3R)-2,3-BDO 24347-58-8 PP0552 dehydrogenase Bioproduction of acetoin
meso-2,3-BDO 513-85-9 PP0552 dehydrogenase Microbial growth substrate
(2S,3S)-2,3-BDO 513-85-9 PedE/PedH dehydrogenases Industrial biotechnology

Butane-2,3-diol Derivatives in Pharmaceuticals

  • Peramivir-(butane-2,3-diol)-L-Val :
    • A prodrug of the antiviral agent peramivir, designed to enhance intestinal absorption via the PEPT1 transporter.
    • Exhibits higher membrane permeability (IC₅₀ = 1.23 ± 0.12) compared to other derivatives, attributed to butane-2,3-diol’s role as a linker .
  • Contrast with Target Compound : While the target compound has natural lignan activity, butane-2,3-diol derivatives are synthetically modified for drug delivery optimization.

2,3-Diphenylbutane-1,4-diol

  • Structure : Features phenyl groups at positions 2 and 3 and diol groups at 1 and 4.

Functional and Metabolic Comparisons

Role in Microbial Metabolism

  • Butane-2,3-diol Isomers : Serve as carbon sources for Pseudomonas putida, with stereospecific dehydrogenation pathways .

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